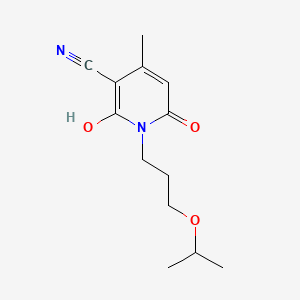
Dipentylamine acetate
Overview
Description
Dipentylamine acetate is a chemical compound with the molecular formula C12H27NO2 and a molecular weight of 217.35 g/mol . It is commonly used as an ion pair reagent in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications . This colorless and odorless liquid has a boiling point of 140°C and a melting point of -37°C .
Mechanism of Action
Target of Action
Dipentylamine acetate, also known as this compound solution or Dipentylamineacetate, is a potent reagent extensively utilized in various laboratory experiments It is established that the solution acts as a catalyst in organic synthesis .
Mode of Action
It is believed that the this compound molecule binds to the substrate molecules, thereby facilitating their reaction . Notably, this binding is reversible, allowing for the multiple utilization of this compound .
Biochemical Pathways
As a derivative of acetic acid, it serves as a catalyst in organic synthesis
Result of Action
As a catalyst in organic synthesis, it is believed to facilitate the reaction of substrate molecules
Action Environment
As a laboratory reagent, it is likely that factors such as temperature, pH, and the presence of other chemicals could influence its action
Biochemical Analysis
Biochemical Properties
Dipentylamine acetate solution plays a significant role in biochemical reactions, particularly as an ion pair reagent for high-performance liquid chromatography and mass spectrometry . The compound interacts with various enzymes, proteins, and other biomolecules by binding to substrate molecules, thereby facilitating their reaction . This binding is reversible, allowing for the multiple utilization of this compound solution . The interactions between this compound solution and biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions.
Molecular Mechanism
The molecular mechanism of this compound solution involves its ability to bind to substrate molecules, facilitating their reaction . This binding interaction is reversible, allowing the compound to be used multiple times in biochemical reactions . This compound solution may also inhibit or activate specific enzymes, leading to changes in gene expression and subsequent cellular effects. The compound’s interactions with biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentylamine acetate is synthesized by reacting dipentylamine with acetic acid. The reaction typically involves mixing equimolar amounts of dipentylamine and acetic acid in a suitable solvent, such as ethanol or water, under controlled temperature conditions . The reaction proceeds as follows:
[ \text{(CH3(CH2)4)2NH} + \text{CH3COOH} \rightarrow \text{(CH3(CH2)4)2NH·CH3COOH} ]
Industrial Production Methods
In industrial settings, the production of this compound solution involves large-scale mixing of dipentylamine and acetic acid in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Dipentylamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound to primary or secondary amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Dipentylamine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an ion pair reagent in HPLC and MS for the separation and analysis of complex mixtures.
Biology: Employed in the study of biomolecules and their interactions.
Medicine: Utilized in pharmaceutical research for drug development and analysis.
Industry: Applied in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Dipropylamine acetate
- Dibutylamine acetate
- Dihexylamine acetate
Uniqueness
Dipentylamine acetate is unique due to its specific molecular structure, which provides optimal ion pairing properties for HPLC and MS applications. Its versatility and effectiveness as a catalyst in organic synthesis further distinguish it from similar compounds .
Properties
IUPAC Name |
acetic acid;N-pentylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBJPAHGLXFUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCCCC.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584983 | |
| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211676-91-4 | |
| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)






![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/new.no-structure.jpg)

![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)



